2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide
Description
This compound features a complex polycyclic framework combining a pyrido[2,1-a]isoquinoline core with a 3-methylpyrazole carboxamide substituent. The pyrido-isoquinoline moiety contributes to its rigid, planar structure, which may enhance binding affinity to biological targets, while the pyrazole carboxamide group introduces hydrogen-bonding and polar interactions.
Properties
IUPAC Name |
2-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)-4-oxo-1,6,7,11b-tetrahydrobenzo[a]quinolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-10-8-14(21-20-10)19-18(25)16-13(23)9-15(24)22-7-6-11-4-2-3-5-12(11)17(16)22/h2-5,8-9,16-17,23H,6-7H2,1H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGJYRBEXBLFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2C3C4=CC=CC=C4CCN3C(=O)C=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, which may be attributed to its gradual degradation and the formation of metabolites.
Dosage Effects in Animal Models
The effects of 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.
Biological Activity
2-Hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structure incorporates elements that may contribute to various biological activities, including anti-cancer and anti-inflammatory effects.
- Molecular Formula : C18H18N4O3
- Molecular Weight : 338.36 g/mol
- CAS Number : 1240220-46-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyrazole and pyridoisoquinoline moieties suggests potential interactions with kinases and other proteins critical in cellular signaling.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It has been reported to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic efficacy of similar compounds within the pyrido[2,1-a]isoquinoline family:
- Study on CDK Inhibition : A study focused on a related compound showed significant inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, indicating that structural modifications can enhance selectivity and potency against specific kinases .
- Inflammation Model : In a murine model of inflammation, similar compounds reduced paw swelling and cytokine levels significantly compared to controls, supporting their potential as anti-inflammatory agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, structural analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as histone deacetylases and cyclin-dependent kinases .
Anti-inflammatory Effects
Compounds similar to 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
Research has shown that certain derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Evaluation
A study published in Molecules explored the synthesis of several analogs derived from the parent compound. These were tested against human cancer cell lines (e.g., MCF-7 and HeLa). The most potent analog showed an IC50 value in the low micromolar range, indicating strong cytotoxicity. Molecular docking simulations revealed favorable binding interactions with the active site of the target protein involved in cell cycle regulation .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, researchers synthesized a series of compounds based on the core structure of 2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide. These compounds were evaluated for their ability to inhibit COX and LOX activities using enzyme assays. The results demonstrated significant dose-dependent inhibition, suggesting their potential as therapeutic agents for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : Pyrazole carboxamides () achieve higher yields (62–71%) compared to the pyrrole-imidazole derivative (35%), suggesting steric or electronic challenges in assembling complex cores .
- Functional Groups: The target compound’s hydroxyl and ketone groups may enhance polarity compared to the chloro/cyano substituents in derivatives, which are often used to modulate lipophilicity .
Spectroscopic and Physical Property Comparisons
Key Observations :
- Melting Points: Pyrazole derivatives with halogen substituents (e.g., 3d, 181–183°C) exhibit higher melting points than non-halogenated analogs (3a, 133–135°C), likely due to increased crystallinity . The target compound’s melting point is unreported but may align with polar hydroxyl-containing analogs.
- ¹H-NMR: The target compound’s pyrido-isoquinoline core would likely show complex aromatic splitting (e.g., multiplets near 7–8 ppm) and a deshielded NH proton (~12 ppm), similar to compound 41’s imidazole NH (11.55 ppm) .
Q & A
Q. Q1. What are the key considerations for optimizing the synthetic pathway of this compound?
To optimize synthesis, focus on:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions (e.g., coupling of pyrazole derivatives with isoquinoline scaffolds) .
- Base selection : K₂CO₃ is commonly used to deprotonate intermediates and drive reactions to completion .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation, especially during cyclization steps involving tetrahydroisoquinoline cores .
Methodological Tip : For reproducibility, standardize stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol pyrazole precursor) and maintain inert atmospheres to prevent oxidation .
Q. Q2. How can spectroscopic methods confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Identify diagnostic peaks, such as the hydroxy group (δ ~11.5 ppm, broad singlet) and pyrazole protons (δ ~6.7–8.6 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., m/z ~392.2 for analogous compounds) and monitor fragmentation patterns .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can computational methods predict the bioactivity of derivatives of this compound?
- Molecular docking : Use tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole-carboxamide derivatives exhibit affinity for kinase domains due to hydrogen bonding with conserved residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity data to prioritize derivatives for synthesis .
Data Contradiction Example : Aryl substituents at the 3-methylpyrazole position may enhance in vitro activity but reduce solubility, necessitating MD simulations to balance hydrophobicity .
Q. Q4. What strategies resolve contradictions in reactivity data during heterocyclic functionalization?
- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the pyrazole ring can stabilize intermediates but slow cyclization. Compare kinetic data under varying temperatures .
- Catalytic optimization : Ytterbium triflate (Yb(OTf)₃) improves yields in isoquinoline ring closure by stabilizing transition states, as shown in analogous syntheses (95% purity without recrystallization) .
Table 1 : Reactivity Comparison of Substituents
| Substituent | Reaction Yield (%) | Cyclization Rate (h⁻¹) |
|---|---|---|
| -Cl | 61 | 0.15 |
| -OCH₃ | 66 | 0.10 |
| -NO₂ | 45 | 0.05 |
| Data adapted from |
Q. Q5. How can advanced separation technologies improve purification of this compound?
- Membrane filtration : Remove high-MW impurities using ultrafiltration (10 kDa cutoff) .
- HPLC : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve diastereomers .
Critical Note : Residual DMF from synthesis can interfere with LC-MS; pre-purify via silica gel chromatography .
Q. Q6. What experimental designs validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via UPLC-PDA .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and compare impurity profiles using validated stability-indicating methods .
Frontier Research Questions
Q. Q7. How can AI-driven platforms enhance the discovery of novel analogs?
- Generative chemistry : Train models on existing pyrazole-isoquinoline datasets to propose analogs with improved pharmacokinetic properties (e.g., logP < 3) .
- Automated reaction optimization : Use robotic platforms to screen 100+ reaction conditions (e.g., solvents, catalysts) in parallel, reducing optimization time from weeks to days .
Q. Q8. What mechanistic insights explain the compound’s selectivity for specific biological targets?
Q. Q9. How can isotopic labeling elucidate metabolic pathways of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
